4-Hydroxyderricin

Description

This compound has been reported in Millettia dura, Angelica keiskei, and Sophora prostrata with data available.

from Angelica keiskei; RN given refers to (E)-isomer; structure in first source

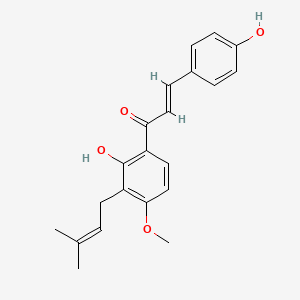

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYBPGIBVMHHB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316382 | |

| Record name | 4-Hydroxyderricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55912-03-3 | |

| Record name | 4-Hydroxyderricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyderricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyderricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYDERRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxyderricin from Angelica keiskei: A Technical Guide for Researchers

An in-depth exploration of the extraction, biological activities, and mechanisms of action of 4-Hydroxyderricin derived from Angelica keiskei, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a prominent chalcone found in the medicinal plant Angelica keiskei, commonly known as Ashitaba. This document details its natural sourcing, extraction, and purification, and delves into its diverse biological activities and underlying molecular mechanisms, presenting key data and experimental protocols to facilitate further research and development.

Natural Source and Distribution

This compound is a significant bioactive constituent of Angelica keiskei, a perennial plant in the Apiaceae family.[1] Its concentration varies across different parts of the plant, with the highest levels found in the roots.

Table 1: Distribution of this compound in Angelica keiskei

| Plant Part | Concentration (mg/g dry weight) |

| Root | 2.69 ± 0.09[2] |

| Stem | 0.15 ± 0.01 |

| Leaf | 0.08 ± 0.01 |

Extraction and Isolation Protocols

The extraction of this compound from Angelica keiskei typically involves solvent extraction followed by chromatographic purification.

General Solvent Extraction

A common method involves the use of organic solvents to extract chalcones from the plant material.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Air-dry the desired plant part of Angelica keiskei (e.g., roots) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent such as methanol or ethyl acetate at room temperature for a specified period (e.g., 24-48 hours), with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive process.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.[3][4][5]

Purification by Column Chromatography

The crude extract or the enriched fraction is subjected to column chromatography for the isolation of pure this compound.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or acetone.[3][5]

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation and Identification: Combine the fractions containing this compound, as identified by TLC, and evaporate the solvent to yield the purified compound. The structure and purity are then confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[2][3][5]

References

- 1. Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of open-chain flavonoids, are precursors to a wide array of bioactive compounds in plants. Among these, 4-Hydroxyderricin and its related prenylated chalcones, predominantly found in the medicinal plant Angelica keiskei (Ashitaba), have garnered significant attention for their diverse pharmacological activities. These activities include anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects. Understanding the biosynthetic pathway of these valuable compounds is crucial for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound and related chalcones, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the involved pathways.

Core Biosynthesis Pathway

The biosynthesis of this compound and related chalcones begins with the general phenylpropanoid pathway, leading to the formation of a chalcone backbone, which is subsequently modified by prenylation and potentially other enzymatic transformations.

Formation of the Chalcone Scaffold

The initial step, common to all flavonoids, is the synthesis of the C15 chalcone skeleton by the enzyme Chalcone Synthase (CHS) . This enzyme catalyzes a polyketide synthase-type reaction involving the condensation of one molecule of a starter CoA-ester, typically p-coumaroyl-CoA , with three molecules of malonyl-CoA .

The biosynthesis of the precursors proceeds as follows:

-

p-Coumaroyl-CoA is derived from the amino acid L-phenylalanine through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Malonyl-CoA is produced from the primary metabolite acetyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC).

The CHS-catalyzed reaction results in the formation of naringenin chalcone (2',4',6',4-tetrahydroxychalcone), the central precursor for a vast number of flavonoids.

Prenylation of the Chalcone Backbone

The defining step in the biosynthesis of this compound and its relatives is the attachment of a prenyl group to the chalcone scaffold. This reaction is catalyzed by a Prenyltransferase (PT) . These enzymes utilize prenyl diphosphate donors, most commonly dimethylallyl pyrophosphate (DMAPP) , which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

While the specific prenyltransferase from Angelica keiskei responsible for the biosynthesis of this compound has not been definitively characterized, studies on other plant and fungal prenyltransferases provide insights into their function. Plant aromatic prenyltransferases are often membrane-bound proteins and exhibit substrate and regiospecificity.

For the biosynthesis of this compound, a prenyltransferase would catalyze the transfer of a dimethylallyl group to the B-ring of a dihydroxychalcone precursor. The likely precursor to this compound is isoliquiritigenin (2',4',4-trihydroxychalcone), which is formed by CHS using 4-coumaroyl-CoA and three malonyl-CoA molecules, followed by the action of a chalcone reductase (CHR) to prevent immediate cyclization to a flavanone.

The proposed biosynthetic pathway for this compound is as follows:

-

Isoliquiritigenin is synthesized by CHS and potentially CHR.

-

A specific prenyltransferase transfers a dimethylallyl group from DMAPP to the C-3' position of the A-ring of isoliquiritigenin.

-

Subsequent methylation of the 4'-hydroxyl group by an O-methyltransferase (OMT) would yield this compound.

The biosynthesis of the related chalcone, Xanthoangelol , likely follows a similar pathway, but with the attachment of a geranyl group (a C10 isoprenoid derived from geranyl diphosphate, GPP) instead of a dimethylallyl group, and potentially different hydroxylation and methylation patterns.

Quantitative Data

Quantitative data on the specific enzymes involved in this compound biosynthesis is limited. However, kinetic parameters for related flavonoid prenyltransferases have been reported and can serve as a reference.

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism (Enzyme) | Reference |

| Fungal Aromatic Prenyltransferase | Naringenin, DMAPP | 28.6 ± 2.1, 153.2 ± 12.5 | 0.25 ± 0.01 | 8.7 x 103 | Fusarium globosum (FgPT1) | [1] |

| Fungal Aromatic Prenyltransferase | Hesperetin, DMAPP | 45.2 ± 3.5, 153.2 ± 12.5 | 0.21 ± 0.01 | 4.6 x 103 | Fusarium globosum (FgPT1) | [1] |

| Plant Stilbenoid Prenyltransferase | Resveratrol, DMAPP | 26.8 ± 1.5, 23.8 ± 3.4 | 0.012 ± 0.0003 | 448 | Arachis hypogaea (AhR4DT-1) | [2] |

| Plant Stilbenoid Prenyltransferase | Piceatannol, DMAPP | 11.8 ± 1.1, 23.8 ± 3.4 | 0.013 ± 0.0004 | 1102 | Arachis hypogaea (AhR4DT-1) | [2] |

Table 1: Kinetic Parameters of Representative Flavonoid and Stilbenoid Prenyltransferases. Note: These values provide an estimate of the catalytic efficiency of related enzymes. The actual kinetic parameters for the Angelica keiskei prenyltransferase may differ.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Biosynthetic Genes

-

Transcriptome Analysis: RNA sequencing of Angelica keiskei tissues known to produce this compound (e.g., roots and stems) can identify candidate genes for CHS, PTs, and OMTs based on sequence homology to known enzymes.

-

Gene Cloning: Candidate genes are amplified by PCR from cDNA and cloned into expression vectors.

Heterologous Expression and Purification of Recombinant Enzymes

-

Expression Systems: Escherichia coli is commonly used for the expression of soluble enzymes like some CHS and OMTs. For membrane-bound PTs, expression in Saccharomyces cerevisiae or insect cell lines is often more successful.

-

Protein Purification: Recombinant proteins are typically expressed with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification using affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

-

Chalcone Synthase Assay:

-

Reaction Mixture: A typical assay contains the purified CHS enzyme, p-coumaroyl-CoA, and [14C]-malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The radioactive chalcone product is then quantified by liquid scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Prenyltransferase Assay:

-

Reaction Mixture: The assay mixture includes the purified PT (often in the form of microsomal fractions for membrane-bound enzymes), the chalcone substrate (e.g., isoliquiritigenin), the prenyl donor (e.g., DMAPP), and a divalent cation (e.g., Mg2+) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[3]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).

-

Product Analysis: The reaction is quenched, and the products are extracted. The prenylated chalcones are identified and quantified by HPLC, LC-MS, and NMR spectroscopy.[3]

-

In Vivo Reconstitution of the Pathway

-

Metabolic Engineering in a Heterologous Host: The genes for the entire proposed pathway (CHS, PT, OMT) can be introduced into a host organism like S. cerevisiae or Nicotiana benthamiana.

-

Feeding Experiments: The engineered host is cultured and may be fed with precursor molecules.

-

Metabolite Analysis: The production of this compound and related chalcones is then analyzed in the cell extracts using LC-MS and NMR to confirm the function of the reconstituted pathway.

Mandatory Visualization

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound and related chalcones is a multi-step enzymatic process that begins with the formation of a chalcone scaffold by chalcone synthase, followed by a key prenylation step catalyzed by a prenyltransferase. While the general pathway is understood, the specific enzymes from Angelica keiskei remain to be fully characterized. The experimental protocols outlined in this guide provide a framework for the identification, cloning, and functional characterization of these enzymes. A deeper understanding of this biosynthetic pathway will pave the way for the biotechnological production of these medicinally important compounds and the engineering of novel chalcone derivatives with enhanced therapeutic properties. Further research focusing on the isolation and characterization of the specific prenyltransferase from Angelica keiskei is a critical next step in advancing this field.

References

- 1. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stilbenoid prenyltransferases define key steps in the diversification of peanut phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of 4-Hydroxyderricin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols and an exploration of its engagement with key signaling pathways are presented to support ongoing and future research and development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is classified as a 3-prenylated chalcone.[1] Its chemical structure is characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, a methoxy group, and a prenyl group, which contribute to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | (2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | [1][2][3] |

| CAS Number | 55912-03-3 | [3][4][5][6] |

| Molecular Formula | C21H22O4 | [1][2][3][5] |

| Molecular Weight | 338.4 g/mol | [3][6][7] |

| Canonical SMILES | COC1=CC=C(C(=C1O)CC=C(C)C)C(=O)C=CC2=CC=C(C=C2)O | [3] |

| InChI Key | XDKYBPGIBVMHHB-KPKJPENVSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 136.0-137.0 °C | [5] |

| Solubility | DMSO: 90 mg/mL | [6] |

| Water: Practically insoluble | [5] | |

| logP (predicted) | 5.4 | [2] |

| pKa (Strongest Acidic) | 7.89 (predicted) | [5] |

Table 3: Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| ¹H NMR | |||

| 1.60 | s | ||

| 1.71 | s | ||

| 3.31 | d | 7.0 | |

| 3.82 | s | ||

| 5.30 | t | 7.0 | |

| 6.41 | d | 9.0 | |

| 6.79 | d | 8.5 | |

| 7.36 | d | 15.4 | |

| 7.70 | d | 9.4 | |

| 7.72 | d | 15.4 | |

| 13.38 | s | ||

| ¹³C NMR | |||

| 17.8 | |||

| 21.4 | |||

| 25.8 | |||

| 55.7 | |||

| 98.6 | |||

| 107.2 | |||

| 113.8 | |||

| 115.9 | |||

| 122.5 | |||

| 125.9 | |||

| 127.8 | |||

| 130.4 | |||

| 130.9 | |||

| 132.1 | |||

| 143.2 | |||

| 159.9 | |||

| 163.7 | |||

| 164.8 | |||

| 192.1 | |||

| (Solvent: CDCl₃)[4] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, including neuroprotective, anti-cancer, anti-inflammatory, and anti-diabetic effects. These activities are attributed to its interaction with various cellular targets and modulation of key signaling pathways.

Neuroprotective Effects

This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 3.43 μM, suggesting its potential in the treatment of neurodegenerative diseases.[3][4][6]

Diagram 1: MAO-B Inhibition Workflow

Caption: Workflow of MAO-B inhibition by this compound.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia (HL60), melanoma (CRL1579), lung (A549), and stomach (AZ521) cancer cells.[8] Its anti-cancer mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR pathway.[6]

Diagram 2: PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Anti-Diabetic and Metabolic Effects

This compound has been shown to suppress the differentiation of preadipocytes to adipocytes and stimulate glucose uptake in skeletal muscle cells.[9][10] These effects are mediated through the activation of the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[10]

Diagram 3: AMPK and MAPK Signaling Activation

Caption: Activation of AMPK and MAPK pathways by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay

-

Source: Kim JH, et al. (2013). Biomol Ther (Seoul).

-

Enzyme: Human recombinant MAO-B.

-

Substrate: Benzylamine.

-

Method: The activity of MAO-B is determined by measuring the production of hydrogen peroxide using a fluorometric assay with Amplex Red reagent.

-

Procedure:

-

This compound (at various concentrations) is pre-incubated with the MAO-B enzyme in a potassium phosphate buffer.

-

The reaction is initiated by the addition of the substrate, benzylamine, and Amplex Red reagent/horseradish peroxidase solution.

-

The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Viability and Apoptosis Assays

-

Source: Akihisa T, et al. (2011). J Oleo Sci.

-

Cell Line: HL60 (human promyelocytic leukemia cells).

-

Method:

-

MTT Assay for Cell Viability: Cells are treated with varying concentrations of this compound for a specified period. MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

-

Annexin V-FITC/PI Staining for Apoptosis: Treated cells are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined by flow cytometry.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Source: Gao X, et al. (2021). Foods.

-

Cell Line: Hepatocellular carcinoma cells.

-

Method:

-

Cells are treated with this compound.

-

Total protein is extracted, and protein concentration is determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of the PI3K/AKT/mTOR pathway (e.g., p-PI3K, p-AKT, p-mTOR).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Diagram 4: General Western Blot Workflow

Caption: A generalized workflow for Western Blot analysis.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as MAO-B, PI3K/AKT/mTOR, AMPK, and MAPK, underscores its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The detailed information and experimental protocols provided in this guide are intended to facilitate further research and development of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H22O4 | CID 6438503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound this compound (FDB001598) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, 55912-03-3 [perflavory.com]

- 10. This compound and xanthoangelol from Ashitaba (Angelica keiskei) suppress differentiation of preadiopocytes to adipocytes via AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 4-Hydroxyderricin from Ashitaba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prominent chalcone isolated from the medicinal plant Angelica keiskei (ashitaba), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, antidiabetic, antimicrobial, neuroprotective, and dermatological effects. This document details the molecular mechanisms of action, summarizing key quantitative data and providing in-depth experimental protocols for the assays cited. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's biological interactions.

Introduction

This compound is a prenylated chalcone, a class of compounds known for their wide range of biological activities.[1] Found in the yellow sap of ashitaba, this compound has been the subject of numerous studies investigating its therapeutic potential.[2] Its chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, contributes to its ability to interact with various biological targets. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Pharmacological Data

The biological effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its activity.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Citation(s) |

| HL60 | Human Leukemia | Cytotoxicity | 5.5 µM | [3] |

| CRL1579 | Human Melanoma | Cytotoxicity | 4.8 µM | [3] |

| A549 | Human Lung Carcinoma | Cytotoxicity | 10.2 µM | [3] |

| AZ521 | Human Stomach Cancer | Cytotoxicity | 4.2 µM | [3] |

| HepG2 | Human Hepatocellular Carcinoma | CCK-8 | > 40 µM (at 24h) | [4] |

| Huh7 | Human Hepatocellular Carcinoma | CCK-8 | > 40 µM (at 24h) | [4] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Source | Assay | IC50 Value | Citation(s) |

| DNA Topoisomerase II | Human | Relaxation Assay | 21.9 µM | [3] |

| Monoamine Oxidase-B (MAO-B) | - | - | 3.43 µM | [1] |

| Dipeptidyl Peptidase-IV (DPP-IV) | - | In vitro | 81.44 µM | [5] |

| Mushroom Tyrosinase | Mushroom | Enzymatic | Significant Inhibition | [2] |

Table 3: Anti-inflammatory and Anti-allergic Activity of this compound

| Cell Line | Activity | Measurement | Concentration | Effect | Citation(s) |

| RAW264.7 | Anti-inflammatory | Nitric Oxide (NO) Production | 10 µM | Marked Reduction | [6] |

| RBL-2H3 | Anti-allergic | β-HEX Release | 5 µM | Down-regulation | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Anticancer Activity Assays

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HL60, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 1: Workflow for Cell Viability Assay.

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][8]

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

TdT Enzyme Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

-

Antibody Staining: Add an antibody conjugate (e.g., anti-BrdU-FITC) that recognizes the incorporated labeled dUTPs.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or PI.

-

Visualization: Analyze the cells using fluorescence microscopy or flow cytometry.

This technique is used to detect the cleavage of caspases, which are key executioners of apoptosis.[3][9]

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspases and cleaved caspases (e.g., caspase-3, -8, -9).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Anti-inflammatory Activity Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[10][11]

-

Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Anti-allergic Activity Assay

This assay measures the release of β-hexosaminidase, a marker of mast cell degranulation, which is a key event in allergic reactions.[12][13]

-

Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.

-

Washing: Wash the cells to remove unbound IgE.

-

Compound Treatment: Treat the cells with this compound or a control.

-

Antigen Stimulation: Stimulate the cells with DNP-BSA to induce degranulation.

-

Supernatant and Lysate Collection: Collect the supernatant and lyse the remaining cells to measure the total β-hexosaminidase content.

-

Enzymatic Reaction: Incubate the supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release.

Enzyme Inhibition Assays

This assay is used to evaluate the skin-whitening potential of this compound by measuring its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[14][15]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and various concentrations of this compound.

-

Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475-492 nm) over time.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[4][16] In hepatocellular carcinoma cells, this compound has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[4] It achieves this by down-regulating the phosphorylation of key components including PI3K, AKT, and mTOR.[4]

References

- 1. assaygenie.com [assaygenie.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 13. RBL assay - Good Biomarker Sciences [gbsleiden.com]

- 14. Tyrosinase inhibition assay [bio-protocol.org]

- 15. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

4-Hydroxyderricin: A Deep Dive into its Anticancer Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

4-Hydroxyderricin, a natural chalcone isolated from Angelica keiskei, has emerged as a promising candidate in oncology research, demonstrating significant anti-tumor activities across a range of cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells. It provides a comprehensive overview of its effects on key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, its role in inducing apoptosis and cell cycle arrest, and its inhibitory action on crucial enzymes like Topoisomerase II. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data, and visual representations of the molecular pathways involved.

Introduction

The search for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural compounds with potent anti-proliferative properties. This compound, a prenylated chalcone, has garnered considerable attention for its cytotoxic effects against various cancer cell types. This whitepaper will provide an in-depth analysis of the molecular mechanisms underpinning its anticancer activity, focusing on the signaling cascades it modulates and the cellular processes it disrupts.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies. A summary of these findings is presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL60 | Leukemia | 5.5 | [1][2] |

| CRL1579 | Melanoma | 4.8 | [1][2] |

| A549 | Lung Cancer | 10.2 | [1][2] |

| AZ521 | Stomach Cancer | 4.2 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | Varies with time (e.g., ~25 µM at 48h) | [3][4] |

| Huh7 | Hepatocellular Carcinoma | Varies with time (e.g., ~20 µM at 48h) | [3][4] |

Table 1: IC50 values of this compound in various cancer cell lines.

Core Mechanisms of Action

The anticancer effects of this compound are attributed to its ability to interfere with multiple critical cellular processes, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1][2]

-

Mitochondrial Pathway: In hepatocellular carcinoma cells, this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax and Cytochrome c, and a decreased expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of Cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[3]

-

Death Receptor Pathway: Studies in HL60 leukemia cells have shown that this compound treatment results in the cleavage and activation of caspase-8, a key initiator caspase in the death receptor pathway.[1][2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. The specific phase of arrest can be cell-type dependent.[3]

-

In HepG2 hepatocellular carcinoma cells, this compound treatment leads to G2/M phase arrest, which is associated with the downregulation of cyclin B1 and CDK1/CDC2 proteins.[3][5]

-

In Huh7 hepatocellular carcinoma cells, it induces G0/G1 phase arrest through the downregulation of cyclin D1 and CDK4.[3][5]

Inhibition of Topoisomerase II

Another significant mechanism of action of this compound is its ability to inhibit human DNA topoisomerase II (Topo II) with an IC50 of 21.9 µM.[1][2][6] Topo II is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation. Its inhibition by this compound leads to DNA damage and ultimately triggers apoptotic cell death.[1][2]

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

A primary target of this compound in cancer cells is the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[3][5][7][8] this compound treatment has been shown to down-regulate the protein expression of PI3K, as well as the phosphorylated forms of PI3K, AKT, and mTOR in hepatocellular carcinoma cells.[3][4][5] The inhibition of this pathway is a key mechanism through which this compound exerts its anti-proliferative effects.[3][7] Co-treatment with a PI3K inhibitor (LY294002) enhances the pro-apoptotic and cell cycle arrest effects of this compound, further confirming the importance of this pathway.[3][5] In melanoma, this compound has also been shown to target PI3-K.[8]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. While less extensively studied than the PI3K/AKT pathway in the context of this compound, there is evidence to suggest its involvement. For instance, in melanoma cells, this compound has been found to suppress melanomagenesis by targeting BRAF, a key component of the MAPK pathway.[8]

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell survival and proliferation.[9] Xanthoangelol, a compound structurally related to this compound and also isolated from Angelica keiskei, has been shown to inhibit the phosphorylation of STAT3 in the differentiation process of M2 macrophages, suggesting a potential mechanism for the anti-tumor and anti-metastatic actions of these chalcones.[10] This suggests that this compound may also exert its anticancer effects through the inhibition of the STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Analysis by Flow Cytometry

-

Principle: This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-AKT, AKT, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells | MDPI [mdpi.com]

- 6. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes [mdpi.com]

- 7. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - ProQuest [proquest.com]

- 8. The Ashitaba (Angelica keiskei) chalcones this compound and xanthoangelol suppress melanomagenesis by targeting BRAF and PI3-K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor and antimetastatic actions of xanthoangelol and this compound isolated from Angelica keiskei roots through the inhibited activation and differentiation of M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 4-Hydroxyderricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays are presented, alongside a quantitative summary of its biological potency. Furthermore, this guide illustrates the molecular mechanisms of action through detailed signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural chalcone that has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for further preclinical and clinical investigation.[1] Its potential therapeutic applications span across oncology, immunology, and infectious diseases. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's preliminary bioactivity profile and providing standardized methodologies for its continued evaluation.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) for its cytotoxic effects and minimum inhibitory concentrations (MIC) for its antimicrobial activities.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 5.5 | [2] |

| CRL-1579 | Human Melanoma | 4.8 | [2] |

| A549 | Human Lung Carcinoma | 10.2 | [2] |

| AZ521 | Human Stomach Adenocarcinoma | 4.2 | [2] |

| HepG2 | Human Hepatocellular Carcinoma | >40 (after 24h) | [1] |

| Huh7 | Human Hepatocellular Carcinoma | >40 (after 24h) | [1] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (mg/L) | Reference |

| Paenibacillus larvae | Gram-positive bacterium | - | [1] |

| Melissococcus plutonius | Gram-positive bacterium | 3.125 | [1] |

| Staphylococcus aureus | Gram-positive bacterium | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides step-by-step protocols for key in vitro assays used to evaluate the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[3][4]

Protocol:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To elucidate the molecular mechanisms underlying the biological activities of this compound, it is essential to visualize the involved signaling pathways and experimental workflows.

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5]

References

- 1. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

4-Hydroxyderricin: A Selective MAO-B Inhibitor for Neuroprotective Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, and its dysregulation has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. The selective inhibition of MAO-B is a well-established therapeutic strategy to increase dopamine levels in the brain and mitigate oxidative stress. 4-Hydroxyderricin, a prenylated chalcone isolated from Angelica keiskei Koidzumi, has emerged as a potent and selective inhibitor of MAO-B, demonstrating significant potential for the development of novel neuroprotective agents.[1][2][3] This technical guide provides a comprehensive overview of this compound as a selective MAO-B inhibitor, including its inhibitory activity, experimental protocols for its assessment, and the underlying signaling pathways.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound against both MAO-A and MAO-B has been quantified, revealing a strong selectivity for the MAO-B isoform. For comparative purposes, the IC50 values of this compound are presented alongside those of well-established MAO inhibitors.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| This compound | 3520 | 3.43 | ~1026 | [4] |

| Selegiline (Deprenyl) | 23 | 0.051 | ~451 | [2] |

| Rasagiline | 0.412 | 0.0044 | ~93.6 | [1] |

| Safinamide | 580 | 0.098 | ~5918 | [3][5] |

| Moclobemide | 6.1 | >1000 | MAO-A Selective | [1][6] |

| Clorgyline | 0.0012 | 1.9 | MAO-A Selective | [7] |

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The following protocol is based on the method used to determine the MAO inhibitory activity of this compound.[4]

1. Enzyme and Substrate Preparation:

-

MAO-A Enzyme Source: Rat brain mitochondria.

-

MAO-A Substrate: 5-Hydroxytryptamine (serotonin).

-

MAO-B Enzyme Source: Rat brain mitochondria.

-

MAO-B Substrate: Benzylamine.[4]

2. Assay Procedure:

-

A reaction mixture is prepared containing the enzyme source in a suitable buffer (e.g., 10 mM phosphate-buffered saline, pH 7.1).

-

The test compound (this compound or other inhibitors) is added to the reaction mixture at various concentrations.

-

The mixture is pre-incubated at 37°C for a defined period (e.g., 15 minutes).

-

The reaction is initiated by the addition of the respective substrate (serotonin for MAO-A, benzylamine for MAO-B).

-

The reaction is allowed to proceed at 37°C for a specific duration (e.g., 90 minutes).

-

The reaction is terminated by the addition of an acid solution (e.g., 60% perchloric acid).[4]

3. Detection and Analysis:

-

The product of the enzymatic reaction is quantified. For the assay with benzylamine as the substrate for MAO-B, the resulting benzaldehyde can be measured spectrophotometrically.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alternative Method: Fluorometric MAO-B Inhibition Assay

Fluorometric assays offer a high-throughput and sensitive alternative for screening MAO-B inhibitors. These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

1. Principle:

-

MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂.

-

In the presence of a peroxidase and a suitable probe (e.g., Amplex Red or GenieRed Probe), H₂O₂ reacts to produce a fluorescent product.

-

The increase in fluorescence is proportional to the MAO-B activity.

2. General Protocol (based on commercial kits):

-

Prepare a reaction mixture containing MAO-B assay buffer, the fluorescent probe, and a developer/peroxidase.

-

Add the test inhibitor at various concentrations to the wells of a microplate.

-

Add the MAO-B enzyme solution to each well and incubate for a short period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the MAO-B substrate solution.

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.

-

Calculate the rate of the reaction and determine the percentage of inhibition and IC50 values as described above.

Signaling Pathways and Mechanisms of Action

MAO-B in Dopamine Metabolism and Oxidative Stress

MAO-B plays a crucial role in the degradation of dopamine in the brain. This process, while essential for neurotransmitter homeostasis, also generates reactive oxygen species (ROS), contributing to oxidative stress, a key factor in neurodegeneration.

Caption: MAO-B metabolizes dopamine, producing neurotoxic byproducts that lead to oxidative stress.

Neuroprotective Pathway of this compound: Inhibition of Microglial Activation and HMGB1 Signaling

Recent studies have elucidated a neuroprotective mechanism of this compound that extends beyond its direct MAO-B inhibition. It has been shown to attenuate neuroinflammation by suppressing microglial activation and inhibiting the pro-inflammatory signaling cascade mediated by High Mobility Group Box 1 (HMGB1).

Caption: this compound inhibits the HMGB1-mediated pro-inflammatory cascade in microglia.

Experimental Workflow for MAO-B Inhibitor Screening

A typical workflow for the screening and characterization of novel MAO-B inhibitors, such as this compound, involves a series of in vitro and cell-based assays.

Caption: A generalized workflow for the discovery and characterization of selective MAO-B inhibitors.

Conclusion

This compound has demonstrated compelling characteristics as a selective and potent MAO-B inhibitor. Its ability to not only modulate dopamine metabolism but also to exert neuroprotective effects through the suppression of neuroinflammation highlights its multifaceted therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other novel MAO-B inhibitors for the treatment of neurodegenerative diseases. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Xanthoangelol and this compound Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

The Discovery and Bioactivity of 4-Hydroxyderricin from Angelica keiskei Root: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prominent chalcone isolated from the roots of Angelica keiskei, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental methodologies for its extraction and quantification, summarizes key quantitative data on its bioactivities, and visualizes the intricate signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Angelica keiskei Koidzumi, commonly known as "Ashitaba," is a perennial plant in the Apiaceae family, traditionally used in East Asian medicine. Its roots are a rich source of various bioactive compounds, among which the prenylated chalcone this compound has emerged as a molecule of significant interest. Initial investigations into the phytochemical composition of Angelica keiskei identified this compound as a major constituent, particularly abundant in the root extract. Subsequent studies have unveiled its potential therapeutic applications, ranging from skincare to oncology. This guide will delve into the technical aspects of this compound research, providing a foundation for further investigation and development.

Distribution and Quantification in Angelica keiskei

High-performance liquid chromatography (HPLC) analysis has revealed that this compound is present in various parts of the Angelica keiskei plant, including the roots, stems, and leaves. However, the concentration is highest in the roots. Quantitative analysis has determined the content of this compound in the dried root to be 2.69 ± 0.09 mg/g[1][2][3][4].

Table 1: Concentration of this compound in Angelica keiskei

| Plant Part | Concentration (mg/g dry weight) |

| Root | 2.69 ± 0.09 |

| Stem | Lower than root (exact value not specified) |

| Leaves | Lower than root (exact value not specified) |

Experimental Protocols

Isolation of this compound from Angelica keiskei Root Sap

A detailed method for the isolation of this compound from the sap of Angelica keiskei has been reported and is summarized below[5][6].

3.1.1. Extraction

-

The dried sap of Angelica keiskei is subjected to liquid-liquid extraction using solvents of varying polarity.

-

The sap is sequentially partitioned with n-hexane, ethyl acetate, and a mixture of ethanol-water (7:3 v/v).

-

The majority of this compound is found in the ethyl acetate fraction.

3.1.2. Column Chromatography

-

The concentrated ethyl acetate fraction is subjected to column chromatography for further purification.

-

Stationary Phase: Kieselgel 60 (Merck).

-

Column Dimensions: 2.0 cm x 45 cm.

-

Mobile Phase: A gradient elution system of n-hexane and acetone (from 100:0 to 0:100 v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

-

A second column chromatography step may be necessary to achieve high purity.

Isolation workflow for this compound.

HPLC Quantification of this compound

A reported HPLC method for the quantification of this compound is as follows[6]:

-

Instrument: Aquity™ Ultra Performance LC

-

Column: RP18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase:

-

A: Water with 0.1% formic acid (v/v)

-

B: Methanol

-

Gradient: 70:30 to 40:60 (A:B)

-

-

Flow Rate: 0.2 mL/minute

-

Detection: UV spectrophotometry at 364 nm

-

Retention Time: Approximately 5.36 minutes

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities. The following tables summarize the key quantitative findings from various studies.

Table 2: Anti-proliferative and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Leukemia | 5.5 | [1] |

| CRL-1579 | Melanoma | 4.8 | [1] |

| A549 | Lung | 10.2 | [1] |

| AZ521 | Stomach | 4.2 | [1] |

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme | Biological Relevance | IC₅₀ (µM) | Reference |

| DNA Topoisomerase II | Cancer | 21.9 | [1] |

| Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | 81.44 | [5][6] |

| Alpha-glucosidase | Diabetes | 33.76 | [5] |

| Mushroom Tyrosinase | Skin Pigmentation | Significant Inhibition | [3][4] |

Table 4: Other Notable Biological Activities of this compound

| Activity | Cell Line/Model | Key Findings | Reference |

| Anti-inflammatory | RAW264.7 cells | Decreased production of NO induced by LPS. | [3][4] |

| Anti-allergic | RBL-2H3 cells | Reduced degranulation rate and β-HEX release at 5 µM. | [3][4] |

| Prevention of Muscle Atrophy | C2C12 myotubes | Prevented dexamethasone-induced protein degradation. | [7] |

Signaling Pathways of this compound

Induction of Caspase-Dependent Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In HL-60 leukemia cells, it leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3)[1]. Further studies in hepatocellular carcinoma cells have elucidated the involvement of the PI3K/Akt/mTOR pathway in regulating the mitochondrial apoptotic cascade[8].

Apoptosis induction by this compound.

Inhibition of Dexamethasone-Induced Muscle Atrophy

This compound prevents muscle atrophy by interfering with the glucocorticoid signaling pathway. It acts as an antagonist to the glucocorticoid receptor (GR), preventing its translocation to the nucleus and subsequent transcription of atrophy-related genes. Additionally, it suppresses the phosphorylation of p38 MAPK and FoxO3a, which are key regulators of the ubiquitin ligases MuRF-1 and Cbl-b, involved in protein degradation[7].

Inhibition of muscle atrophy by this compound.

Inhibition of DNA Topoisomerase II

This compound acts as a DNA topoisomerase II (Topo II) inhibitor[1]. Topo II is a crucial enzyme for DNA replication and cell division. Inhibitors of Topo II, often referred to as "poisons," work by stabilizing the transient covalent complex formed between Topo II and DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.

Mechanism of DNA Topoisomerase II inhibition.

Conclusion

This compound, a major chalcone from Angelica keiskei root, has demonstrated a remarkable spectrum of biological activities with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge on this compound, including its isolation, quantification, and mechanisms of action. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers. The visualization of its signaling pathways provides a deeper understanding of its cellular effects. Further research is warranted to fully explore the clinical applications of this compound in areas such as oncology, metabolic disorders, and dermatology.

References

- 1. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Angelica keiskei: Analysis, Preparation, and Multiple Skin Care Effects | Bentham Science [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

4-Hydroxyderricin: A Comprehensive Technical Review of its Diverse Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyderricin is a prominent prenylated chalcone, a class of natural phenolic compounds, primarily isolated from the roots and stems of Angelica keiskei, commonly known as Ashitaba.[1] This comprehensive technical guide delves into the multifaceted pharmacological activities of this compound, presenting a consolidated overview of its therapeutic potential. The following sections will explore its anticancer, anti-inflammatory, antioxidant, anti-diabetic, anti-allergic, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, involving the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HL60 | Human Leukemia | 5.5 | [2][3] |

| CRL1579 | Melanoma | 4.8 | [2][3] |

| A549 | Lung Cancer | 10.2 | [2][3] |

| AZ521 | Stomach Cancer | 4.2 | [2][3] |

| HepG2 | Hepatocellular Carcinoma | ~40 (after 24h) | [4] |

| Huh7 | Hepatocellular Carcinoma | ~40 (after 24h) | [4] |

Mechanisms of Anticancer Action

1. Induction of Apoptosis:

This compound induces caspase-dependent apoptosis. In HL60 leukemia cells, treatment with this compound led to a marked reduction in the levels of procaspases-3, -8, and -9, with a corresponding increase in their cleaved, active forms.[2][3] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2] Furthermore, it has been shown to inhibit human DNA topoisomerase II with an IC50 value of 21.9 µM, which may contribute to its apoptotic effects.[2][3]

2. Cell Cycle Arrest:

In hepatocellular carcinoma cells (HepG2 and Huh7), this compound has been observed to induce cell cycle arrest.[5] This is accompanied by a decrease in the expression of proteins related to cell cycle progression.[5]

3. Modulation of Signaling Pathways:

The anticancer effects of this compound are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation.

-

PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma cells, this compound down-regulates the expression of PI3K, p-PI3K, p-AKT, and p-mTOR proteins.[4][5] The use of a PI3K inhibitor (LY294002) enhanced the pro-apoptotic and cell cycle arrest effects of this compound, confirming the role of this pathway.[4][5]

-

BRAF/MEK/ERK and PI3K/AKT Pathways in Melanoma: this compound has been found to suppress melanoma development by directly targeting both BRAFV600E and PI3K, leading to the blockage of downstream signaling.[6] This results in G1 phase cell-cycle arrest and apoptosis in melanoma cells.[6]

Experimental Protocols

Cell Viability Assay (MTT or CCK-8):

-

Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.[7]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50, 80, and 100 µM) for 24 or 48 hours.[4]

-

Reagent Addition: After the incubation period, a solution like MTT or CCK-8 is added to each well.

-

Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7][8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with this compound at a predetermined concentration.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[9]

-

Washing: The collected cells are washed twice with phosphate-buffered saline (PBS).[10]

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FLUOS and propidium iodide according to the manufacturer's protocol.[10]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Signaling Pathway Diagrams

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and cell cycle arrest.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Mediator | Inhibition | Concentration | Reference |

| RAW264.7 | Nitric Oxide (NO) | Marked Reduction | 10 µM | [11][12] |

| RAW264.7 | TNF-α | Inhibition | - | [11][12] |

| RAW264.7 | iNOS Expression | Inhibition | - | [11][12] |

| RAW264.7 | COX-2 Expression | Inhibition | - | [11][12] |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its modulation of the NF-κB and AP-1 signaling pathways. In LPS-stimulated RAW264 macrophages, this compound suppressed the activation of activator protein-1 (AP-1) and reduced the phosphorylation of the p65 subunit of NF-κB at serine 536.[11][12] This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α.[11][12]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

-